tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Description
tert-butyl N-(3-bromo-5-methylphenyl)carbamate: is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol . It is commonly used in various chemical and biological research applications due to its unique properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYAIDRMKZFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161729 | |
| Record name | Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405128-28-0 | |
| Record name | Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1405128-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-5-methylphenyl)carbamate typically involves the reaction of 3-bromo-5-methylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-bromo-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation and Reduction Reactions: The major products depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-(3-bromo-5-methylphenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
- tert-butyl N-(3-bromo-5-methylphenyl)carbamate
- tert-butyl N-(5-bromopyridin-3-yl)carbamate
- tert-butyl N-(3-bromo-5-(trifluoromethyl)phenyl)carbamate
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl group also influences its chemical properties and interactions with molecular targets .
Biological Activity
Tert-butyl N-(3-bromo-5-methylphenyl)carbamate is an organic compound notable for its potential biological activities. Its unique structure, which includes a tert-butyl group, a carbamate functional group, and a brominated phenyl moiety, contributes to its interactions with various biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₆BrNO₂
- Molecular Weight : 286.16 g/mol
- CAS Number : 1405128-28-0
The presence of the bromine atom and the carbamate group significantly influences the compound's reactivity and binding affinity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromine atom enhances the compound's electrophilic character, facilitating interactions with nucleophilic sites in biological molecules. The carbamate functional group can form hydrogen bonds, further stabilizing these interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. This inhibition is significant for developing new insecticides targeting disease-vectoring mosquitoes .
- Antimycotic Activity : Research indicates that this compound exhibits antifungal properties, making it a candidate for treating fungal infections.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Acetylcholinesterase
A study evaluated the efficacy of this compound as a potential insecticide. The compound demonstrated significant inhibition of AChE, leading to increased mortality rates in treated mosquito populations. This finding underscores its potential as a novel agent for vector control in public health .
Case Study: Antifungal Properties
In vitro studies revealed that this compound exhibits substantial antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound's structure allows it to penetrate fungal cell walls effectively, disrupting cellular functions and leading to cell death.
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | C₁₂H₁₆BrFNO₂ | Contains a fluorine substituent |
| Tert-butyl N-(3-chloro-5-methylphenyl)carbamate | C₁₂H₁₆ClNO₂ | Chlorine substituent enhances reactivity |
| Tert-butyl N-(3-bromo-4-methoxyphenyl)carbamate | C₁₂H₁₆BrNO₂ | Similar bromo-substituted structure |
The structural variations among these compounds influence their biological activities. For instance, the presence of different halogens (bromine vs. chlorine vs. fluorine) alters their binding affinities and selectivity towards biological targets.
Future Directions and Applications
The promising biological activities of this compound suggest several avenues for future research:
- Pharmacological Development : Further exploration into its mechanisms could lead to the development of new therapeutic agents in both antifungal and insecticidal applications.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect activity could optimize efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
